benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC16563538
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.
![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate -](/images/structure/VC16563538.png)
Specification
Molecular Formula | C14H15N3O2 |
---|---|
Molecular Weight | 257.29 g/mol |
IUPAC Name | benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate |
Standard InChI | InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12/h1-5,9,15H,6-8,10H2 |
Standard InChI Key | ZUHIPFOHBHDVOG-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate (IUPAC name: benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) features a bicyclic imidazo[1,2-a]pyrazine system fused to a benzyl ester group. The core structure consists of a six-membered pyrazine ring fused with a five-membered imidazole ring, while the benzyl carboxylate moiety enhances lipophilicity and stability. The compound’s canonical SMILES string, C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3
, reflects its tetracyclic framework.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅N₃O₂ |
Molecular Weight | 257.29 g/mol |
InChI Key | ZUHIPFOHBHDVOG-UHFFFAOYSA-N |
PubChem CID | 121604645 |
Solubility (Dihydrochloride) | Polar solvents (e.g., water, DMSO) |
Tautomerism and Stereochemistry
The imidazo[1,2-a]pyrazine system exhibits tautomerism, with proton shifts occurring between nitrogen atoms in the imidazole and pyrazine rings. This dynamic equilibrium influences reactivity and binding affinity. The compound’s dihydrochloride form (C₁₄H₁₇Cl₂N₃O₂; MW: 330.21 g/mol) enhances aqueous solubility, critical for in vitro and in vivo studies.
Synthesis and Synthetic Routes
General Synthetic Strategy
Synthesis typically involves multi-step protocols to construct the imidazo[1,2-a]pyrazine core and introduce the benzyl carboxylate group. Key steps include:
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Ring Formation: Cyclocondensation of 2-aminopyrazine derivatives with α-halo ketones or aldehydes forms the imidazo[1,2-a]pyrazine scaffold.
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Esterification: Reaction with benzyl chloroformate introduces the carboxylate moiety under basic conditions (e.g., triethylamine in dichloromethane).
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Purification: Chromatography or recrystallization isolates the final product, with yields optimized to 60–75%.
Optimization Challenges
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Regioselectivity: Competing pathways during cyclization require careful control of temperature and catalysts.
-
Acid Sensitivity: The benzyl ester group necessitates mild acidic conditions to prevent hydrolysis.
Biological Activities and Mechanisms
Antimicrobial Activity
Derivatives of imidazo[1,2-a]pyrazine-2-carboxylate demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 32–64 µg/mL) and fungi (e.g., Candida albicans, MIC: 64–128 µg/mL) . The mechanism involves disruption of microbial cell membranes and inhibition of enzymatic pathways critical for cell wall synthesis .
Table 2: Biological Activity Profile
Organism/Activity | Result |
---|---|
Staphylococcus aureus | MIC: 32–64 µg/mL |
Candida albicans | MIC: 64–128 µg/mL |
HeLa Cells (Antiproliferative) | IC₅₀: 10–20 µM |
Chemical Reactivity and Derivatives
Functional Group Transformations
The benzyl ester undergoes hydrolysis to yield imidazo[1,2-a]pyrazine-2-carboxylic acid, a precursor for hydrazide and amide derivatives . Reduction of the pyrazine ring with sodium borohydride produces saturated analogs with enhanced bioavailability.
Stability Considerations
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pH Sensitivity: The dihydrochloride form stabilizes the compound in acidic conditions but decomposes above pH 7.0.
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Thermal Degradation: Melting point analysis (observed: 180–185°C) indicates moderate thermal stability.
Applications in Drug Discovery
Lead Optimization
Structural modifications, such as halogen substitution or heterocycle fusion, improve potency and selectivity. For example, fluorinated analogs show 3-fold enhanced activity against Pseudomonas aeruginosa .
Pharmacokinetic Profiling
Preliminary ADMET studies highlight challenges:
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Low Oral Bioavailability: Extensive first-pass metabolism limits oral administration.
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CNS Penetration: The compound’s logP (2.1) suggests limited blood-brain barrier penetration.
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